3-Fluoro-5-bromotyrosine
Description
Significance of Halogenated Tyrosine Derivatives in Chemical Biology and Natural Products Research
Halogenated tyrosine derivatives represent a significant and diverse class of molecules with substantial importance in both chemical biology and natural products research. Found predominantly in marine organisms, these compounds are a testament to the unique biosynthetic capabilities of life in marine environments. espol.edu.ec Sponges of the order Verongida, in particular, are prolific producers of brominated tyrosine metabolites. mdpi.comnih.gov These natural products exhibit a wide array of potent biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties. mdpi.comnih.gov
The incorporation of halogens—most commonly bromine and chlorine, and more rarely iodine and fluorine—into the tyrosine scaffold is catalyzed by specific enzymes, such as haloperoxidases. espol.edu.ec This enzymatic halogenation dramatically alters the electronic and steric properties of the parent amino acid, leading to novel functionalities and bioactivities. nih.gov In chemical biology, synthetic halogenated tyrosines are invaluable tools. Fluorinated tyrosines, for instance, are widely used as probes in nuclear magnetic resonance (NMR) spectroscopy to study protein structure, dynamics, and interactions, owing to the high sensitivity of the fluorine-19 nucleus. nih.govbiophysics.org Furthermore, these non-canonical amino acids can be genetically incorporated into proteins, enabling the creation of proteins with enhanced stability or novel catalytic functions. nih.govmedchemexpress.com The study of both natural and synthetic halogenated tyrosines continues to provide deep insights into enzyme mechanisms, protein engineering, and the discovery of new therapeutic leads. nih.govnih.gov
Contextualization of 3-Fluoro-5-bromotyrosine within the Halogenated Tyrosine Family
This compound is a synthetically derived, non-proteinogenic amino acid that holds a unique position within the halogenated tyrosine family. Its structure is characterized by the presence of two different halogen atoms—fluorine and bromine—at the ortho-positions relative to the hydroxyl group on the phenyl ring. This mixed di-halogenation is a notable feature. While numerous mono-halogenated (e.g., 3-bromotyrosine, 3-fluorotyrosine) and di-halogenated tyrosines with identical halogens (e.g., 3,5-dibromotyrosine, 3,5-dichlorotyrosine) are known from both natural and synthetic sources, compounds bearing a combination of fluorine and bromine are less common. mdpi.com
The natural abundance of halogenated compounds varies significantly with the halogen. Brominated natural products are widespread in marine ecosystems, a reflection of the higher concentration of bromide in seawater. espol.edu.ec In contrast, the biosynthesis of fluorinated natural products is exceptionally rare, despite the high crustal abundance of fluorine. mdpi.com Therefore, this compound is primarily a product of chemical synthesis, designed as a specialized building block or a probe for biochemical studies. Its structure combines the properties of both a fluorinated and a brominated aromatic ring, offering unique potential for investigating enzymatic interactions or serving as a versatile intermediate in organic synthesis.
Overview of Research Landscape on this compound and Related Analogs
The research landscape for this compound itself is not extensive; it is primarily recognized as a compound available for use in organic synthesis. However, the research on its closely related analogs—mono- and di-halogenated tyrosines—is vast and multifaceted. This research can be broadly categorized into synthesis, biochemical applications, and biological activity studies.
Synthesis: The preparation of halogenated tyrosines is well-established through both chemical and enzymatic methods. Chemical syntheses often involve electrophilic aromatic substitution on a protected tyrosine derivative. sci-hub.semdpi.com Enzymatic synthesis, utilizing enzymes like tyrosine phenol-lyase, offers a greener and highly specific alternative for producing L-tyrosine and its derivatives. jmb.or.krnih.govresearchgate.net
Biochemical Applications: A major area of research is the use of halogenated tyrosines, particularly fluorotyrosines, as probes in biological systems. acs.org The site-specific incorporation of fluorotyrosine into proteins allows researchers to study protein environments using ¹⁹F-NMR spectroscopy, as the fluorine signal is highly sensitive to its local surroundings. biophysics.orgnih.gov This technique provides valuable data on protein folding, stability, and ligand binding. nih.gov
Biological Activity of Analogs: Many halogenated tyrosine analogs, especially those derived from marine sponges, are investigated for their potent bioactivities. nih.gov For example, various spirocyclic bromotyrosine analogs have been synthesized and evaluated for their anticancer properties against cell lines such as human melanoma. nih.gov 3-Bromotyrosine has been identified as a biomarker for oxidative stress resulting from inflammation, as it is a product of protein oxidation by eosinophil peroxidase. acs.orgcaymanchem.com The diverse biological functions of these compounds continue to drive research into discovering new derivatives with therapeutic potential. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound and Precursor Analogs
| Property | 3-Fluorotyrosine | 3-Bromotyrosine | This compound |
| Molecular Formula | C₉H₁₀FNO₃ nih.gov | C₉H₁₀BrNO₃ nih.gov | C₉H₉BrFNO₃ |
| Molecular Weight | 199.18 g/mol nih.gov | 260.08 g/mol nih.gov | 278.08 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid drugbank.com | 2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid nih.gov | 2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid |
| Description | A fluoroamino acid and tyrosine derivative. nih.gov | A monocarboxylic acid and tyrosine derivative. nih.gov | A synthetic di-halogenated tyrosine derivative. |
Table 2: Examples of Research Findings on Halogenated Tyrosine Analogs
| Compound/Analog | Research Focus | Key Finding | Reference(s) |
| 3-Fluorotyrosine | Protein Engineering & NMR Probe | Can be genetically encoded and incorporated into proteins, serving as a sensitive ¹⁹F-NMR probe to study protein structure and function. | nih.gov, medchemexpress.com, biophysics.org |
| 3-Bromotyrosine | Biomarker of Disease | Identified as a major product of protein oxidation by eosinophil peroxidase, making it a potential marker for eosinophil-dependent tissue injury and inflammation. | acs.org, caymanchem.com |
| 3,5-Dibromotyrosine | Natural Products Chemistry | A common derivative found in marine sponges of the order Verongida; serves as a precursor to more complex bioactive alkaloids. | mdpi.comnih.gov |
| Spirocyclic Bromotyrosines | Medicinal Chemistry | Synthetic analogs of natural marine compounds like clavatadine C show cytotoxicity against human cancer cell lines, making them interesting scaffolds for drug development. | nih.gov |
A Comprehensive Overview of Synthetic Methodologies for this compound and its Halogenated Congeners
The strategic incorporation of halogen atoms, particularly fluorine and bromine, into the tyrosine scaffold has yielded a class of non-proteinogenic amino acids with significant applications in biochemical and pharmaceutical research. Among these, this compound stands out as a valuable compound for studying protein structure and function. labshake.com This article delineates the key synthetic methodologies developed for this compound and related halogenated tyrosines, focusing on regioselective halogenation, total synthesis, precursor preparation, and stereoselective approaches.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZDIGZRRMKJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958096 | |
| Record name | 3-Bromo-5-fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-95-9 | |
| Record name | Tyrosine, 5-bromo-3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-5-fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Spectroscopic Characterization of 3 Fluoro 5 Bromotyrosine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H and ¹³C NMR Analysis
For 3-Fluoro-5-bromotyrosine, the ¹H NMR spectrum is expected to show distinct signals for the α-proton, the two diastereotopic β-protons, and the two aromatic protons. The aromatic region is simplified due to the substitution pattern, with the remaining protons appearing as distinct signals. The α-proton typically appears as a triplet, coupled to the two β-protons. The β-protons show more complex splitting as they are coupled to the α-proton and to each other (geminal coupling), often presenting as a doublet of doublets.
In the ¹³C NMR spectrum, nine distinct carbon signals are expected: one for the carboxyl group, one for the α-carbon, one for the β-carbon, and six for the aromatic ring. The positions of the aromatic carbon signals are significantly influenced by the substituents. The carbon directly bonded to fluorine (C-3) will show a large coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The bromine atom and the hydroxyl group also induce predictable downfield and upfield shifts on the carbons of the phenyl ring.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| COOH | - | ~173-175 | Singlet |
| Cα | ~4.0-4.2 | ~55-57 | Singlet |
| Cβ | ~3.0-3.2 | ~36-38 | Singlet |
| C-1' | - | ~128-130 | Singlet |
| C-2' | ~7.3-7.4 | ~116-118 | Doublet |
| C-3' | - | ~155-158 (d, ¹JCF ≈ 245 Hz) | Doublet |
| C-4' | - | ~150-152 | Singlet |
| C-5' | - | ~110-112 | Singlet |
| C-6' | ~7.1-7.2 | ~130-132 | Doublet |
| Hα | ~4.1 | - | Triplet |
| Hβ | ~3.1 | - | Doublet of doublets |
| H-2' | ~7.3 | - | Doublet |
| H-6' | ~7.1 | - | Doublet |
Note: The chemical shifts are estimated based on known data for tyrosine, 3-fluorotyrosine, and 3-bromotyrosine and substituent effects. Actual experimental values may vary based on solvent and pH.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivities
While 1D NMR identifies the components of a molecule, 2D NMR techniques reveal how they are connected. These experiments correlate signals from different nuclei, allowing for the unambiguous assembly of the molecular structure. huji.ac.ilscribd.comyoutube.comwikipedia.orgsdsu.edu
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, a COSY spectrum would show a clear cross-peak between the α-proton and the β-protons, confirming the alanine-like side chain. No correlations would be seen between the side-chain protons and the aromatic protons, indicating they are separated by a quaternary carbon.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a correlation peak between the α-proton signal and the α-carbon signal, and between the aromatic proton signals at H-2' and H-6' and their respective carbon signals, C-2' and C-6'.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the entire molecular skeleton by identifying longer-range couplings between protons and carbons (typically 2-4 bonds). wikipedia.orgsdsu.edu Key HMBC correlations for this compound would include:
A correlation from the β-protons to the C-1' aromatic carbon, linking the side chain to the phenyl ring.
Correlations from the H-2' proton to C-4' and C-6', confirming the substitution pattern on the ring.
A correlation from the H-6' proton to C-2' and C-4'.
Correlations from the side-chain protons (Hα, Hβ) to the carboxyl carbon (COOH).
Together, these 2D NMR experiments provide a comprehensive and unambiguous map of the atomic connectivity in this compound.
Advanced NMR for Stereochemical Determination (e.g., Mosher's Method, NOESY)
Since this compound contains a chiral center at the α-carbon, it is essential to determine its absolute configuration (L or D). Mosher's ester analysis is a powerful NMR-based technique for this purpose. nih.govresearchgate.net
The method involves the chemical derivatization of the amino group of this compound with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers. The ¹H NMR spectra of these two diastereomeric Mosher's amides are then compared. The bulky phenyl group of the MTPA reagent creates a specific anisotropic magnetic field that affects the chemical shifts of nearby protons. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond, the absolute configuration of the original amino acid can be determined. For this compound, analysis of the Δδ values for the β-protons would allow for the assignment of the stereocenter.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS/HRESIMS)
High-resolution mass spectrometry, often using techniques like electrospray ionization (HRESIMS), provides an extremely accurate measurement of a molecule's mass. researchgate.netresearchgate.net This accuracy allows for the determination of a unique elemental formula, which is critical for confirming the identity of a new compound. For this compound, HRMS would be used to confirm the molecular formula C₉H₉BrFNO₃. A key feature in the mass spectrum would be the isotopic pattern created by the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance, resulting in two major peaks separated by approximately 2 Da with a relative intensity of about 1:1.
Interactive Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₉BrFNO₃ |
| Nominal Mass | 277 g/mol |
| Calculated Exact Mass ([M(⁷⁹Br)]H)⁺ | 277.9828 u |
| Calculated Exact Mass ([M(⁸¹Br)]H)⁺ | 279.9807 u |
| Expected Observation | Two peaks at m/z ~278.9901 and ~280.9880 ([M+H]⁺) in an approximate 1:1 ratio. |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govunito.itspringernature.com The fragmentation pattern is like a fingerprint for the molecule, revealing its constituent parts.
For protonated this compound ([M+H]⁺), collision-induced dissociation (CID) would likely lead to several characteristic fragmentation pathways common to amino acids. unito.itresearchgate.net The most probable fragmentations include:
Loss of the carboxyl group: Neutral loss of formic acid (HCOOH, 46 Da) or sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).
Side-chain cleavage: Cleavage of the bond between the α- and β-carbons, leading to the loss of the substituted benzyl group.
Formation of a substituted tropylium ion: The cleavage of the Cα-Cβ bond can result in a stable, positively charged benzyl-type fragment (C₇H₅BrFO)⁺, which provides direct evidence for the structure of the substituted aromatic ring.
The masses of these fragment ions are measured, and their elemental formulas can be confirmed by high-resolution analysis, allowing for the confident confirmation of the proposed molecular structure.
Interactive Table 3: Predicted MS/MS Fragmentation for this compound ([M(⁷⁹Br)+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss |
| 278.99 | 260.98 | H₂O | H₂O |
| 278.99 | 232.99 | HCOOH | CH₂O₂ |
| 278.99 | 204.96 | C₈H₇BrFNO | C₂H₂O₂ |
| 278.99 | 187.96 | C₈H₇BrFNO | C₃H₄NO₂ |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analysis of amino acid derivatives.
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile compounds such as amino acids and their derivatives. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity; the presence of the bromine and fluorine atoms on the tyrosine ring will significantly increase its hydrophobicity compared to the parent L-tyrosine molecule.
A typical HPLC method for the analysis of halogenated tyrosines would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a sample. Detection is commonly achieved using a UV detector, as the aromatic ring of tyrosine and its derivatives absorbs UV light.
Chiral HPLC is essential for the separation of the D- and L-enantiomers of this compound. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the enantioseparation of amino acids and their derivatives mdpi.comnih.gov. The separation mechanism on these phases involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.
Interactive Data Table: Representative HPLC Conditions for Halogenated Tyrosine Analogs
| Parameter | Condition 1: Achiral Analysis of 3-Bromotyrosine | Condition 2: Chiral Separation of Amino Acid Analogs |
| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak IA (amylose-based), 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | n-Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1, v/v/v) |
| Elution | Gradient: 5% to 95% B over 20 min | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 280 nm | UV at 254 nm |
This data is representative and based on methods used for similar halogenated amino acids. Actual conditions for this compound would require optimization.
Supercritical Fluid Chromatography is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is known for its high efficiency, fast analysis times, and reduced solvent consumption, making it an attractive alternative to HPLC, especially for preparative separations.
For the analysis of polar molecules like amino acids, a polar organic modifier such as methanol or ethanol is typically added to the supercritical CO2 mobile phase. The separation of this compound by SFC would likely be performed on a polar stationary phase.
Similar to HPLC, chiral SFC is the method of choice for the enantioseparation of this compound. Chiral stationary phases based on polysaccharides are also widely used in SFC and have shown excellent performance in resolving a wide range of racemic compounds, including amino acids researchgate.netresearchgate.net. The addition of additives like trifluoroacetic acid or amines to the mobile phase can be crucial for improving peak shape and resolution.
Interactive Data Table: Representative SFC Conditions for Chiral Amino Acid Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Trifluoroacetic acid (gradient) |
| Elution | Gradient: 5% to 40% Methanol over 10 min |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm |
This data is representative and based on methods used for chiral separation of amino acid analogs. Actual conditions for this compound would require optimization.
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for the non-destructive determination of the absolute configuration of chiral centers.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. The ECD spectrum is a plot of the difference in absorption of left and right circularly polarized light as a function of wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry of the molecule.
For aromatic amino acids like this compound, the electronic transitions of the phenyl chromophore give rise to characteristic ECD signals. The absolute configuration can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT) frontiersin.orgresearchgate.net. This approach involves calculating the theoretical ECD spectra for both possible enantiomers (R and S) and matching them to the experimental spectrum. The conformation of the molecule significantly influences the ECD spectrum, and therefore, a thorough conformational analysis is a critical part of the computational process.
While no experimental ECD data for this compound is currently available, it is expected that its ECD spectrum would be dominated by the transitions of the substituted benzene ring. The comparison with the calculated spectrum would allow for an unambiguous assignment of its absolute configuration.
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
While a crystal structure for this compound has not been reported, the crystal structures of closely related halogenated tyrosine derivatives provide valuable insights into the expected solid-state conformation and packing of this compound. For instance, the crystal structures of L-tyrosine hydrohalides and 3,5-dihalogenated tyrosines have been determined rsc.orgias.ac.inias.ac.in.
In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). The crystal packing is dominated by a network of hydrogen bonds involving these charged groups, as well as the hydroxyl group of the tyrosine side chain. The halogen atoms in this compound would also be expected to participate in intermolecular interactions, such as halogen bonding, which could further influence the crystal packing rsc.org.
Interactive Data Table: Crystallographic Data for L-Tyrosine Hydrohalide Analogs
| Parameter | L-Tyrosine Hydrobromide | L-Tyrosine Hydrochloride |
| Formula | C9H12BrNO3 | C9H12ClNO3 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁ |
| a (Å) | 11.38 | 11.07 |
| b (Å) | 9.12 | 9.03 |
| c (Å) | 5.175 | 5.090 |
| **β (°) ** | 91.2 | 91.8 |
| Volume (ų) | 537.0 | 508.6 |
| Z | 2 | 2 |
Data obtained from the crystal structures of L-tyrosine hydrohalides, which serve as analogs for this compound. ias.ac.inias.ac.in
Biological Activities of 3 Fluoro 5 Bromotyrosine and Its Derivatives
Modulatory Effects on Enzyme Systems
Derivatives of bromotyrosine have been identified as regulators of several enzyme systems. Their unique chemical structures allow them to interact with enzyme active sites or allosteric sites, leading to modulation of their catalytic functions. This section explores their roles in enzyme inhibition and redox processes.
Bromotyrosine alkaloids have been shown to exhibit a range of enzyme inhibitory activities. nih.gov Research into these natural marine products has revealed their potential to interfere with enzymes crucial to various biological pathways.
Specific bromotyrosine derivatives have been evaluated for their modulatory effects on Acetylcholinesterase (AChE) and DNA Methyltransferase 1 (DNMT1) . While a broad spectrum of biological activities, including acetylcholinesterase inhibition, has been noted for brominated alkaloids, specific kinetic data for 3-Fluoro-5-bromotyrosine is not extensively detailed in the available literature. Similarly, the ability of some derivatives to modulate DNMT1 activity has been reported, highlighting a potential role in epigenetic regulation.
The broader class of bromotyrosine-derived alkaloids has also been reported to include ATPase regulators. nih.gov However, specific studies detailing the inhibitory mechanism or potency of this compound against ATPase are not prominently available in the current body of research.
Table 1: Investigated Enzyme Targets of Bromotyrosine Derivatives
| Enzyme Target | Reported Activity |
|---|---|
| Acetylcholinesterase (AChE) | Inhibition |
| DNA Methyltransferase 1 (DNMT1) | Modulation |
This table summarizes the reported modulatory effects of the broader class of bromotyrosine derivatives on various enzymes.
Halogenated tyrosine derivatives, such as bromotyrosines, are implicated in redox processes, particularly those involving oxidative stress. Eosinophil Peroxidase (EPO), an enzyme secreted by activated eosinophils, plays a role in oxidative tissue injury by using bromide as a co-substrate to produce potent brominating agents.
Studies have shown that protein tyrosine residues can trap these reactive brominating species, leading to the formation of stable, ring-brominated adducts. Specifically, the exposure of L-tyrosine to the EPO-H2O2-bromide system results in the formation of 3-bromotyrosine and 3,5-dibromotyrosine . These compounds are considered potential markers for protein oxidation and eosinophil-dependent tissue damage in inflammatory conditions like asthma.
Antimicrobial Research
A significant area of investigation for bromotyrosine derivatives is their antimicrobial potential. These compounds, isolated primarily from marine sponges, have demonstrated a wide range of activities against various pathogens, including bacteria, fungi, and viruses. nih.govmdpi.com
The antibacterial properties of bromotyrosine derivatives have been documented against several bacterial strains, including clinically relevant antibiotic-resistant pathogens.
Methicillin-Resistant Staphylococcus aureus (MRSA): A family of synthetic bromotyrosine alkaloids has shown promise as anti-infective agents against Gram-positive pathogens, including MRSA. One particular derivative, aeroplysinin-1 , demonstrated high antibacterial activity against clinical strains of Staphylococcus. reports-vnmedical.com.ua Another study identified a lead compound, EXEG1706, which possessed low Minimum Inhibitory Concentrations (MICs) for several clinical isolates.
Vibrio natriegens: In contrast to their activity against Gram-positive bacteria, some studies found that certain bromotyrosine derivatives did not display antibacterial activity against a panel of marine bacteria, which included Vibrio natriegens, at the concentrations tested. nih.gov
Table 2: Antibacterial Activity of Selected Bromotyrosine Derivatives
| Derivative | Target Bacteria | Activity / Measurement |
|---|---|---|
| Aeroplysinin-1 | Staphylococcus aureus | Inhibition Zone: 26.5±2.5 mm |
This table presents specific findings on the antibacterial effects of bromotyrosine derivatives against different bacterial strains.
The antifungal potential of bromotyrosine derivatives has been noted in several studies. Marine sponges collected from various global locations have yielded compounds with antifungal properties. nih.gov For instance, Ianthellin, an oxime derivative, was identified as a major antifungal component in the sponge Ianthella ardis. nih.gov Similarly, Purealidin C, isolated from the Pseudoceratina purea sponge, also exhibited antifungal activity. nih.gov However, in one study, the derivative aeroplysinin-1 was found to have no activity against fungi of the genus Candida. reports-vnmedical.com.ua This suggests that antifungal efficacy can be highly specific to the particular derivative's structure.
The antiviral potential of bromotyrosine derivatives is an emerging area of research. The broad class of these marine alkaloids has been reported to possess antiviral properties. nih.govmdpi.com Specifically, some bromotyrosine derivatives isolated from marine sponges have been shown to inhibit the replication of Human Immunodeficiency Virus 1 (HIV-1) in vitro.
Despite these findings for the broader class of compounds, there is currently a lack of specific research focused on the efficacy of this compound or its direct derivatives against Human Cytomegalovirus (HCMV) . mdpi.comnih.govnih.gov The development of effective antivirals against HCMV remains a significant global health priority, particularly for immunocompromised individuals. mdpi.comnih.gov
Antiprotozoal and Antimalarial Investigations
Bromotyrosine derivatives, a class of alkaloids primarily found in marine sponges, have demonstrated notable activity against protozoan parasites, including the causative agent of malaria, Plasmodium falciparum.
Research into the antimalarial potential of these compounds has identified several active derivatives. A study focusing on an Australian marine sponge of the Hyattella species led to the isolation of psammaplysin F and a new derivative, psammaplysin G. nih.govacs.org When tested against two strains of P. falciparum (chloroquine-resistant Dd2 and chloroquine-sensitive 3D7), psammaplysin F showed significant activity, with IC₅₀ values of 1.4 µM and 0.87 µM, respectively. nih.govacs.org Psammaplysin G exhibited 98% inhibition of the Dd2 strain at a concentration of 40 µM. nih.gov
Another key compound, aeroplysinin-1, isolated from the sponge Aplysina chiriquensis, has also been identified as having antiprotozoal properties. It displayed activity against a chloroquine-resistant strain of P. falciparum and against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net The diverse structures of bromotyrosine derivatives, ranging from simple units to complex alkaloids, contribute to their wide spectrum of biological activities, including antiparasitic effects. mdpi.comnih.gov
| Compound | Parasite Strain | Activity (IC₅₀) | Source |
| Psammaplysin F | Plasmodium falciparum (Dd2) | 1.4 µM | nih.govacs.org |
| Psammaplysin F | Plasmodium falciparum (3D7) | 0.87 µM | nih.govacs.org |
| Aeroplysinin-1 | Plasmodium falciparum (chloroquine-resistant) | Active | researchgate.net |
| Aeroplysinin-1 | Trypanosoma cruzi | Active | researchgate.net |
Effects on Cellular Processes (Excluding Cytotoxicity and Proliferation)
Beyond their direct antiparasitic effects, bromotyrosine derivatives influence a range of other cellular processes. These activities highlight their potential for applications in combating bacterial biofilms and preventing marine biofouling, as well as modulating specific cellular receptors.
Bacterial biofilms present a significant challenge in clinical settings as they confer resistance to conventional antibiotics. Certain bromotyrosine derivatives have been investigated for their ability to disrupt these resilient bacterial communities.
Specifically, the sponge-derived compounds ianthelliformisamines A, B, and C were studied for their effects on Pseudomonas aeruginosa biofilms. nih.gov Ianthelliformisamine C was found to have a bactericidal effect on both free-living (planktonic) and biofilm-forming cells of various P. aeruginosa strains, including a mucoid variant that mimics clinical isolates. nih.gov Furthermore, ianthelliformisamines A and B demonstrated a synergistic relationship with the antibiotic ciprofloxacin, enhancing its efficacy against both planktonic and biofilm cells. nih.gov These compounds reduced the minimum inhibitory concentration (MIC) of ciprofloxacin to one-third and one-quarter of its original value, respectively. nih.gov The mechanism of action for ianthelliformisamine C was linked to the inhibition of bacterial efflux pumps. nih.gov
In contrast, a separate study testing a different set of bromotyrosine derivatives against a panel of marine and terrestrial bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, did not observe any antibacterial or anti-biofilm activity at the tested concentrations. ird.fr This suggests that anti-biofilm properties are specific to certain structural types within the broader class of bromotyrosine compounds. Some derivatives are also known to inhibit quorum sensing, the cell-to-cell communication system that is crucial for biofilm formation. nih.govresearchgate.net
| Compound | Target Organism | Observed Effect |
| Ianthelliformisamine C | Pseudomonas aeruginosa | Bactericidal effect on planktonic and biofilm cells. nih.gov |
| Ianthelliformisamines A & B | Pseudomonas aeruginosa | Synergistic activity with ciprofloxacin against planktonic and biofilm cells. nih.gov |
Biofouling, the accumulation of microorganisms, plants, and algae on wetted surfaces, is a major issue for maritime industries. Natural compounds from marine organisms, such as bromotyrosine derivatives from sponges, are a significant source of potential non-toxic antifouling agents. mdpi.comnih.gov
An extensive study analyzed eighteen different brominated metabolites and their synthetic analogues for their ability to inhibit the settlement of larvae from the barnacle Balanus improvisus. elsevierpure.comnih.govresearchgate.net The results showed that compounds containing an oxime substituent were particularly effective at inhibiting larval settlement at concentrations between 1 to 10 µM. elsevierpure.comnih.govresearchgate.net Active compounds included bastadin-3, -4, -9, and -16, hemibastadin-1, aplysamine-2, and psammaplin A. elsevierpure.comnih.gov Structure-activity relationship studies using synthetic analogues of hemibastadin-1 revealed that the presence and position of bromine atoms on the aromatic rings influence the potency of the antifouling effect. elsevierpure.comnih.gov For instance, debromohemibastadin-1 also inhibited settlement, while 5,5'-dibromohemibastadin-1 was less toxic but still showed inhibitory effects. elsevierpure.comnih.gov The presence of the oxime group appears crucial, as tyrosinyltyramine, which lacks this feature, was inactive. elsevierpure.comnih.govresearchgate.net
More recently, four new bromotyrosine derivatives, aplyzanzines C–F, isolated from a French Polynesian sponge, also exhibited antifouling activities against various microalgae and bacteria. nih.govresearchgate.net
| Compound Class/Name | Target Organism | Activity |
| Bastadins (3, 4, 9, 16) | Balanus improvisus (larvae) | Inhibited settlement at 1 to 10 µM. elsevierpure.comnih.govresearchgate.net |
| Hemibastadin-1 | Balanus improvisus (larvae) | Inhibited settlement at 1 to 10 µM. elsevierpure.comnih.govresearchgate.net |
| Aplysamine-2 | Balanus improvisus (larvae) | Inhibited settlement at 1 to 10 µM. elsevierpure.comnih.govresearchgate.net |
| Psammaplin A | Balanus improvisus (larvae) | Inhibited settlement at 1 to 10 µM. elsevierpure.comnih.govresearchgate.net |
| Aplyzanzines C-F | Bacteria and Microalgae | Exhibited antifouling properties. nih.govresearchgate.net |
The histamine H3 receptor (H3R) is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor have stimulant and nootropic effects, making them potential therapeutic agents for conditions like narcolepsy and Alzheimer's disease. wikipedia.org
Bioassay-guided fractionation of extracts from the marine sponge Verongula gigantea led to the discovery of verongamine, a novel bromotyrosine derivative. nih.gov This compound was identified as a specific histamine H3-receptor antagonist, showing activity at concentrations as low as 1 microgram/ml. nih.gov The identification of verongamine demonstrates that the diverse chemical space of bromotyrosine derivatives includes molecules capable of specific interactions with neuronal receptors, highlighting another avenue for their pharmacological potential. ird.fr
Structure Activity Relationship Sar Studies of 3 Fluoro 5 Bromotyrosine Analogs
Impact of Halogen Position and Number on Bioactivity
The nature, position, and number of halogen substituents on the tyrosine ring are critical determinants of the biological activity of 3-fluoro-5-bromotyrosine analogs. The interplay between the electron-withdrawing effects and the steric bulk of the halogens significantly influences the molecule's interaction with biological targets.
Research on halogenated tyrosyl compounds has demonstrated that dihalogenated derivatives are generally more cytotoxic than their monohalogenated counterparts. nih.gov This increased cytotoxicity is often associated with a greater induction of intracellular reactive oxygen species (ROS), suggesting that oxidative stress is a key mechanism of action. nih.gov The specific combination and placement of halogens also play a crucial role. For instance, studies on various dihalogenated tyrosines have revealed differences in their biological effects. nih.gov
A comparative analysis of the cytotoxicity of various halogenated tyrosine analogs in Chinese hamster ovary (CHO) cells highlights these trends:
| Compound | Number of Halogens | Halogen Type(s) | Relative Cytotoxicity (IC50) |
|---|---|---|---|
| 3-Chlorotyrosine | 1 | Cl | Less Cytotoxic |
| 3-Bromotyrosine | 1 | Br | Less Cytotoxic |
| 3,5-Dichlorotyrosine | 2 | Cl, Cl | More Cytotoxic |
| 3,5-Dibromotyrosine | 2 | Br, Br | More Cytotoxic |
| 3-Bromo-5-chlorotyrosine | 2 | Br, Cl | More Cytotoxic |
This table illustrates the general trend that dihalogenated tyrosines exhibit higher cytotoxicity compared to monohalogenated analogs. Specific IC50 values can vary depending on the cell line and assay conditions.
Influence of Amino Acid Side Chain Modifications
Modifications to the amino acid side chain of this compound, which consists of a methylene (B1212753) group attached to the aromatic ring and a carboxylic acid group, can profoundly impact its biological activity. These modifications can alter the molecule's polarity, steric profile, and ability to form key interactions with target proteins.
Furthermore, changes in the length and branching of the side chain can affect how the molecule fits into a binding pocket. Shortening or lengthening the side chain can optimize van der Waals interactions and improve binding affinity. The introduction of different functional groups on the side chain can also lead to new hydrogen bonding or ionic interactions, further enhancing bioactivity.
Effect of N-Alkylation and Other Substitutions
Modifications at the amino group of this compound, such as N-alkylation or N-acylation, can significantly influence its biological profile. The primary amino group is often a key site for metabolic degradation, and its modification can improve the pharmacokinetic properties of the compound.
N-alkylation, the addition of an alkyl group to the nitrogen atom, can alter the basicity of the amino group and introduce steric bulk. This can affect the molecule's ability to form hydrogen bonds and may influence its binding orientation within a receptor. For example, N-methylation of bromotyrosine derivatives has been observed in naturally occurring marine alkaloids and can modulate their biological activities. nih.gov
N-acylation, the addition of an acyl group, can also have a profound impact. N-acyl sulfonamides, for instance, are known to be bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties. nih.gov Replacing the amino group with an N-acyl sulfonamide could therefore mimic the interactions of a carboxylic acid while potentially offering improved metabolic stability. nih.gov
The effects of these substitutions are summarized in the following table:
| Modification | Potential Effects on Bioactivity |
|---|---|
| N-Alkylation (e.g., N-methylation) | Alters basicity, introduces steric hindrance, can improve metabolic stability, modulates receptor binding. |
| N-Acylation | Reduces basicity, can introduce new interaction points, may improve pharmacokinetic properties. |
| N-Sulfonylation | Can act as a bioisostere for other functional groups, potentially altering binding modes and improving stability. |
Stereochemical Considerations in Bioactive Conformations
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target, as enzymes and receptors are often highly stereospecific.
The presence of a fluorine atom can significantly influence the conformational preferences of the amino acid. The gauche effect, an electrostatic interaction between adjacent electronegative atoms, can favor specific rotamers around the Cα-Cβ bond, thereby pre-organizing the molecule into a bioactive conformation. acs.org This conformational restriction can reduce the entropic penalty upon binding to a target, leading to higher affinity.
The absolute configuration at the chiral center (α-carbon) is also critical. For many amino acid-based drugs, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even produce undesirable side effects. This stereoselectivity arises from the precise geometric requirements of the binding site. The specific arrangement of the amino, carboxyl, and side-chain groups determines the ability of the molecule to form the necessary interactions for a biological response. The introduction of fluorine can also impact the acidity and basicity of nearby functional groups, which can further influence interactions and activity in a stereochemically dependent manner. unimi.it
Development of Simplified Analogs and Scaffolds for Target-Oriented Research
While naturally occurring halogenated tyrosines and their complex derivatives have shown interesting biological activities, their structural complexity can be a hurdle for synthesis and optimization. Consequently, the development of simplified analogs and scaffolds is a key strategy in drug discovery. This approach aims to identify the core structural elements responsible for the desired bioactivity, known as the pharmacophore.
By systematically removing or replacing parts of the original molecule, researchers can create simpler structures that are easier to synthesize and modify. This allows for a more rapid exploration of the SAR and the optimization of properties such as potency, selectivity, and pharmacokinetics. For example, in the study of complex marine-derived bromotyrosine alkaloids, simplified derivatives lacking certain fragments have been shown to retain or even have enhanced activity against specific targets. mdpi.com
Fragment-based drug design (FBDD) is a powerful tool in this context. nih.govnih.gov It involves screening small molecular fragments that can bind to a biological target. These fragments can then be grown, linked, or merged to create more potent and selective lead compounds. This approach allows for the rational design of novel scaffolds that mimic the key interactions of the original, more complex molecule. frontiersin.orgbu.edu The development of simplified, synthetically accessible analogs of this compound can, therefore, provide valuable tools for probing biological pathways and serve as starting points for the development of new therapeutic agents.
Advanced Analytical Methodologies for Detection and Quantification
Isotope Dilution Mass Spectrometry for Precise Quantification
Isotope dilution mass spectrometry (ID-MS) stands as a gold standard for the accurate quantification of analytes in complex mixtures. This technique minimizes the effects of sample matrix and variations in instrument response by using a stable isotope-labeled internal standard. For the analysis of 3-Fluoro-5-bromotyrosine, a known amount of an isotopically labeled version of the compound (e.g., containing ¹³C or ¹⁵N) is added to the sample. This "spiked" sample is then processed, and the ratio of the unlabeled (native) to the labeled this compound is measured by mass spectrometry.
The power of ID-MS lies in its ability to correct for losses during sample preparation and ionization inefficiencies in the mass spectrometer. Since the internal standard is chemically identical to the analyte, it experiences the same losses and ionization suppression or enhancement. Therefore, the ratio of the two remains constant throughout the analytical process, leading to highly accurate and precise quantification. This method is particularly valuable when analyzing low-abundance species in biological samples. The quantification of other modified tyrosine residues, such as 3-nitrotyrosine, has been successfully achieved using this approach, providing a strong precedent for its application to this compound. nih.govnih.govnih.govspringernature.comrsc.org
Table 1: Key Aspects of Isotope Dilution Mass Spectrometry for this compound Quantification
| Feature | Description |
|---|---|
| Principle | Addition of a known amount of a stable isotope-labeled internal standard to the sample. |
| Measurement | The ratio of the signal from the native analyte to the signal from the internal standard is measured. |
| Advantages | High accuracy and precision, corrects for sample loss and matrix effects. |
| Instrumentation | Typically coupled with GC-MS or LC-MS. |
| Application | Gold standard for quantitative analysis in complex matrices like plasma and tissue homogenates. |
Electron Capture-Negative Chemical Ionization Gas Chromatography Mass Spectrometry (EC-NCI/GC-MS)
Electron Capture-Negative Chemical Ionization Gas Chromatography Mass Spectrometry (EC-NCI/GC-MS) is an exceptionally sensitive technique for the detection of electrophilic compounds, making it highly suitable for the analysis of this compound. nih.govgcms.czresearchgate.netunimib.itbohrium.com This method involves the capture of thermal electrons by the analyte molecule, which leads to the formation of a negative ion. The presence of electronegative halogen atoms (fluorine and bromine) in this compound significantly enhances its electron capture efficiency.
Prior to analysis by GC-MS, this compound typically requires derivatization to increase its volatility and thermal stability. mdpi.com The derivatized analyte is then introduced into the gas chromatograph, where it is separated from other components of the mixture before entering the mass spectrometer. In the EC-NCI source, the analyte molecules capture electrons, resulting in the formation of molecular anions with minimal fragmentation. This "soft" ionization process leads to a simple mass spectrum dominated by the molecular ion, which enhances the specificity and sensitivity of the analysis. The high selectivity of EC-NCI for halogenated compounds minimizes background noise from the sample matrix, allowing for the detection of this compound at very low concentrations. gcms.czunimib.it
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and versatile technique for the analysis of a wide range of biomolecules, including modified amino acids like this compound. mdpi.comspringernature.comnih.govnih.govekb.eg This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
In this approach, the sample is first subjected to liquid chromatography to separate this compound from other components. The eluent from the LC column is then introduced into the electrospray ionization source, where the analyte is ionized, typically forming protonated molecules [M+H]⁺. These ions are then transferred into the tandem mass spectrometer. In the first stage of the mass spectrometer, the precursor ion corresponding to this compound is selected. This ion is then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). The resulting product ions are analyzed in the second stage of the mass spectrometer.
The specificity of LC-ESI-MS/MS is derived from monitoring specific precursor-to-product ion transitions, a technique known as selected reaction monitoring (SRM). This allows for the confident identification and quantification of this compound even in complex biological matrices. mdpi.com
Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Ionization Method | Key Advantages | Considerations |
|---|---|---|---|
| ID-MS | Various (ESI, NCI) | Highest accuracy and precision | Requires a stable isotope-labeled internal standard |
| EC-NCI/GC-MS | Electron Capture | Extremely high sensitivity for halogenated compounds | Requires derivatization |
| LC-ESI-MS/MS | Electrospray | High specificity and versatility, no derivatization needed | Potential for matrix effects |
Spectrofluorimetric Methods for Detection
Spectrofluorimetric methods offer a sensitive and often simpler alternative to mass spectrometry for the detection of certain molecules. The intrinsic fluorescence of the tyrosine residue can be exploited for this purpose. Tyrosine exhibits fluorescence with an excitation maximum around 275 nm and an emission maximum around 303 nm. However, modifications to the aromatic ring of tyrosine can significantly alter its fluorescence properties.
The introduction of halogen atoms, such as fluorine and bromine, to the tyrosine ring can lead to a quenching of its natural fluorescence. This quenching effect can be used as a basis for the detection of this compound. For instance, the disappearance of the characteristic tyrosine fluorescence upon its modification could be monitored. Alternatively, specific fluorescent probes could be designed that react with this compound to produce a fluorescent product. While potentially less specific than mass spectrometry-based methods, spectrofluorimetric techniques can be valuable for high-throughput screening and for studying the incorporation of this compound into proteins in real-time. The quenching of fluorescence has been used in the detection of other modified tyrosines, such as 3-nitrotyrosine. nih.govnih.gov
Application as Molecular Markers in Biochemical Pathways
The presence of this compound in biological systems can serve as a molecular marker for specific biochemical pathways and cellular processes. Halogenated tyrosine derivatives, such as 3-bromotyrosine and 3-chlorotyrosine, are known to be formed under conditions of oxidative stress and inflammation. nih.govnih.gov These modifications are often mediated by enzymes like myeloperoxidase and eosinophil peroxidase, which generate reactive halogen species.
The detection and quantification of this compound can therefore provide insights into the activity of these enzymatic pathways and the extent of oxidative damage in tissues. acs.org Because of its unique combination of fluorine and bromine atoms, this compound could serve as a highly specific marker. Its presence could indicate exposure to specific xenobiotics or the activation of particular inflammatory pathways that utilize both fluoride and bromide ions. The use of advanced analytical methods is crucial for the reliable detection of these markers and for elucidating their roles in health and disease. nih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Fluoro-5-bromotyrosine. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.
Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For this compound, the presence of the electron-withdrawing fluorine and bromine atoms is expected to lower the energy of the molecular orbitals compared to unsubstituted tyrosine.
From these frontier orbital energies, several quantum chemical descriptors can be calculated to predict reactivity qualitatively. researchgate.net These descriptors, summarized in the table below, help in understanding how the molecule will behave in chemical reactions. For instance, the electron-withdrawing nitro group in a similar compound, 1-Bromo-3-fluoro-5-nitrobenzene, strongly activates the aromatic ring toward nucleophilic attack. nbinno.com This suggests that the halogen substituents on the tyrosine ring likewise modulate its reactivity. nbinno.com Such computational analyses are vital for predicting reaction pathways and designing synthetic routes. nbinno.com
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Indicates the escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | 1/(2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | μ2/(2η) | Quantifies the ability of the molecule to accept electrons. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations can reveal its preferred three-dimensional structures (conformations) in different environments, such as in solution or when bound to a protein.
These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes how the positions and velocities of particles in the system vary with time. mdpi.com This allows for the exploration of the molecule's conformational landscape, identifying the most stable and populated conformational states. nih.gov Such analyses are crucial because the biological activity of a molecule is often dictated by its specific 3D shape.
| Parameter/Technique | Description | Insight Gained |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., Amber, GROMACS). | Determines the accuracy of the interactions between atoms. |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit representation of the solvent environment. | Models the effect of the solvent on the molecule's conformation and dynamics. |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (μs). | Longer simulations allow for the sampling of a wider range of conformational space. |
| Cluster Analysis | A method to group similar structures from the MD trajectory. | Identifies the most representative and stable conformations. nih.gov |
| Free Energy Calculation | Methods like MM/GBSA or MM/PBSA are used to estimate the binding free energy of a ligand to a protein. | Predicts the stability of different conformations and binding modes. brieflands.com |
In Silico Screening and Molecular Docking for Target Identification and Ligand Design
In silico screening and molecular docking are cornerstone computational techniques in modern drug discovery, enabling the rapid identification of potential biological targets and the rational design of new drug candidates. nih.govresearchgate.net this compound, as a modified amino acid, can be investigated using these methods to predict its interactions with various proteins, particularly enzymes like tyrosine kinases, which are important targets in cancer therapy. researchgate.netlabshake.com
Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein to form a stable complex. nih.gov Docking algorithms sample a wide range of conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. brieflands.com
This process can be used in two primary ways:
Target Identification: Docking this compound against a panel of known protein structures can help identify which proteins it is most likely to bind to, thus predicting its potential biological targets. nih.gov
Ligand Design: By understanding the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts) between this compound and its target, new analogs can be designed with improved affinity and selectivity. nih.govnih.gov Computational tools like AutoDock, Vina, and Schrödinger's suite are commonly used for these studies. nih.gov
| Protein Target (PDB ID) | Protein Class | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| c-Src Kinase (e.g., 2SRC) | Tyrosine Kinase | -9.8 | Hydrogen bond with backbone, Halogen bond with carbonyl oxygen, Hydrophobic interactions in active site. |
| Abl Kinase (e.g., 1IEP) | Tyrosine Kinase | -9.5 | Hydrogen bonds with hinge region, π-π stacking with phenylalanine. |
| VEGFR2 (e.g., 4AW5) | Tyrosine Kinase | -10.2 | Halogen bond with aspartate, Hydrophobic interactions, Hydrogen bond network with solvent. |
| Human Serum Albumin (e.g., 1H9Z) | Transport Protein | -7.5 | Electrostatic interactions with charged residues, van der Waals contacts. |
Structure Prediction and Stereochemical Assignments via Computational Chemistry (e.g., DFT Chemical Shift Calculations)
Computational chemistry offers indispensable tools for predicting the three-dimensional structure of molecules and confirming their stereochemical assignments. nih.govnobelprize.org One of the most powerful techniques for this purpose is the calculation of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, and their comparison with experimental data. rug.nl
For this compound, which contains both ¹⁹F and ¹³C NMR-active nuclei, Density Functional Theory (DFT) calculations can accurately predict their chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used for this purpose. mdpi.com The process involves first optimizing the geometry of a proposed structure and then calculating the NMR shielding tensors for each atom. These theoretical values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹³C or CFCl₃ for ¹⁹F. mdpi.comresearchgate.net
This methodology is particularly valuable when experimental data is ambiguous or when trying to distinguish between different isomers or conformers that may have very similar energies but distinct NMR spectra. A strong correlation between the calculated and experimental chemical shifts provides high confidence in the assigned structure. nih.gov The accuracy of these predictions is sensitive to the choice of the DFT functional, the basis set, and the inclusion of solvent effects, making careful methodology crucial for reliable results. researchgate.netnih.gov
| Atom | Hypothetical Experimental Shift (ppm) | Calculated Shift (ppm) - Isomer A | Calculated Shift (ppm) - Isomer B | Conclusion |
|---|---|---|---|---|
| C-1 (C-COOH) | 174.5 | 174.8 | 178.1 | Calculated shifts for Isomer A show better agreement with experimental data, supporting its structural assignment. |
| C-3 (C-F) | 160.2 | 160.5 | 155.4 | |
| C-4 (C-OH) | 155.8 | 156.1 | 159.9 | |
| C-5 (C-Br) | 110.1 | 109.8 | 115.2 | |
| ¹⁹F | -115.3 | -115.7 | -125.6 |
Computational Approaches for Understanding Halogen Bonding and Other Non-Covalent Interactions
Non-covalent interactions are the primary forces governing molecular recognition, such as a ligand binding to a protein. frontiersin.org this compound can participate in a variety of these interactions, including hydrogen bonds, van der Waals forces, π-π stacking, and, notably, halogen bonds. nih.govresearchgate.net Computational methods, especially DFT, are essential for characterizing and quantifying these weak interactions. nih.gov
A halogen bond (XB) is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom). usu.edu In this compound, the bromine atom can act as a halogen bond donor. This occurs because the electron density on the halogen is anisotropically distributed, creating a region of positive electrostatic potential (called a σ-hole) along the C-Br axis, which is attracted to electron-rich atoms. nih.gov The strength of this interaction is enhanced by electron-withdrawing groups on the aromatic ring, such as the fluorine atom. rsc.orgresearchgate.net
Computational studies allow researchers to:
Visualize the σ-hole: By calculating the Molecular Electrostatic Potential (MEP) surface.
Analyze the geometry: Determining the distance and angle of the halogen bond, which are typically close to the sum of the van der Waals radii and 180°, respectively. nih.gov
Quantify the interaction energy: Calculating the strength of the halogen bond, which can range from weak (1-2 kcal/mol) to moderate (3-5 kcal/mol), making it comparable in strength to a conventional hydrogen bond. nih.gov
Understanding the full profile of non-covalent interactions is critical for explaining the binding affinity and specificity of this compound in biological systems. researchgate.net
| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Computational Analysis Method |
|---|---|---|---|
| Halogen Bond | C-Br ↔ O=C, N: | 2 - 5 | DFT, MEP Surface, QTAIM nih.gov |
| Hydrogen Bond | -OH, -NH₂, -COOH ↔ Acceptor | 3 - 10 | DFT, Molecular Dynamics |
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | 1 - 3 | DFT with dispersion correction |
| van der Waals | All atoms | < 1 | Molecular Mechanics, DFT |
Future Research Directions
Exploration of Undiscovered Bioactivities of 3-Fluoro-5-bromotyrosine
While this compound is utilized as a research tool for studying protein modifications, its intrinsic biological activities are not well-documented. labshake.com Its structural relatives, the marine-derived bromotyrosine alkaloids, exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.commdpi.comnih.govird.fr This provides a strong rationale for investigating whether this compound possesses similar bioactivities.
Future research should systematically screen this compound against various biological targets. Given that marine bromotyrosines are considered promising scaffolds for new anticancer drugs, a primary focus should be on evaluating its cytotoxic effects against a panel of human cancer cell lines. mdpi.com Furthermore, its potential as an antimicrobial agent against pathogenic bacteria and fungi warrants investigation, drawing parallels from the known activities of other bromotyrosine derivatives. ird.fr
Table 1: Potential Bioactivities for Future Investigation
| Potential Activity | Rationale based on Analogs | Relevant Analogs |
|---|---|---|
| Anticancer | Many marine bromotyrosine derivatives show potent cytotoxicity against cancer cell lines. mdpi.comnih.gov | Aeroplysinin-1, Clavatadine C, Purpurealidin I |
| Antimicrobial | Bromotyrosine derivatives isolated from marine sponges have demonstrated antibacterial and antifungal properties. ird.fr | Subereins, Agelorins |
| Anti-inflammatory | Certain halogenated tyrosine compounds have been investigated for their role in inflammatory pathways. | Not specified |
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The advancement of research into this compound and its analogs is contingent upon the availability of efficient and selective synthetic methods. Current synthetic strategies can be complex and may result in modest yields. Future efforts should focus on developing novel synthetic routes that are more streamlined, cost-effective, and environmentally benign.
Key areas for development include:
Catalytic Methods: Exploring new catalytic systems, including metal-free approaches, for the selective installation of fluorine and bromine atoms onto the tyrosine ring could significantly improve efficiency. nih.govresearchgate.net
Enzymatic Synthesis: The use of enzymes for halogenation reactions offers high regioselectivity and milder reaction conditions. nih.gov Investigating halogenases that can specifically act on a fluorinated tyrosine precursor could provide a green and highly selective route to this compound.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scalability of the synthesis.
Recent advances in the synthesis of other halogenated compounds, such as the microwave-assisted Reformatsky reaction for 3-fluoroazetidin-2-ones or the synthesis of fluorinated-pyrrolo[3,4-b]pyridin-5-ones via multi-component reactions, could inspire new strategies for synthesizing derivatives of this compound. mdpi.comnih.govmdpi.com
Mechanistic Elucidation of Biological Actions at the Molecular Level
Should this compound be found to possess significant biological activity, a critical next step will be to elucidate its mechanism of action at the molecular level. Understanding how this compound interacts with its biological targets is essential for its development as a potential therapeutic agent or a more refined research tool.
A related compound, 3-Fluoro-L-tyrosine, is known to target the mitochondrial enzyme superoxide dismutase. drugbank.com This suggests that this compound might also interact with specific enzymes or proteins, and its unique halogenation pattern could confer novel binding properties.
Future mechanistic studies could employ a range of techniques:
Target Identification: Utilizing methods such as affinity chromatography or proteomic profiling to identify the specific cellular proteins that bind to this compound.
Structural Biology: Using X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the compound in complex with its target, revealing the precise molecular interactions.
Computational Modeling: Employing molecular docking and simulation studies to predict and analyze the binding modes of this compound with potential targets, guiding further experimental work. nih.gov
Research has shown that replacing a hydrogen with a halogen atom in a tyrosine residue can lead to targeted modifications in protein interaction networks. nih.gov This principle underscores the potential of this compound to act as a specific modulator of protein function, the mechanism of which requires detailed investigation.
Design and Synthesis of Next-Generation Analogs with Tailored Properties
The structure of this compound serves as a template for the design and synthesis of next-generation analogs with improved or specialized properties. By systematically modifying the core structure, it may be possible to enhance potency, increase selectivity, improve pharmacokinetic profiles, or introduce novel functionalities.
Inspiration can be drawn from the extensive work on other halogenated tyrosine derivatives. For example, the synthesis of a library of spirocyclic clavatadine analogs was undertaken to develop more potent and selective anticancer compounds. mdpi.com Similarly, dibromotyrosine-inspired phenolic esters and ethers have been designed to have anti-proliferative and anti-migratory properties with low cytotoxicity. researchgate.net
Future directions in analog design could include:
Varying Halogenation: Synthesizing analogs with different halogen combinations (e.g., chloro, iodo) or patterns on the aromatic ring to probe structure-activity relationships.
Modifying the Amino Acid Backbone: Altering the carboxylic acid or amine groups to create esters, amides, or peptidomimetics with different biological activities or cell permeability.
Creating Dimeric or Hybrid Molecules: Linking this compound to other bioactive molecules to create hybrid compounds with dual modes of action.
This rational drug design approach, informed by mechanistic studies, will be crucial for translating the potential of halogenated tyrosines into practical applications. nih.gov
Biosynthetic Engineering for Sustainable Production of Halogenated Tyrosines
Chemical synthesis of complex molecules like this compound can be challenging and resource-intensive. Biosynthetic engineering offers a promising alternative for the sustainable and scalable production of this and other halogenated tyrosines.
Nature has evolved a diverse array of halogenase enzymes that can perform site- and region-specific halogenation on a variety of molecular scaffolds. researchgate.net Harnessing these enzymes within engineered microbial hosts could enable the de novo production of this compound from simple feedstocks.
Key research avenues in this area include:
Discovery and Characterization of Novel Halogenases: Mining microbial genomes for new halogenases with activity towards tyrosine or its precursors.
Enzyme Engineering: Using techniques like directed evolution to improve the activity, substrate specificity, and stability of known halogenases to make them suitable for industrial-scale production. mdpi.comnih.gov
The development of "synthetic metabolism" tailored for biohalogenation represents a forward-looking strategy for the environmentally friendly production of valuable organohalides, including fluorinated and brominated tyrosines. dtu.dk This approach could eventually provide a sustainable source of this compound for both research and potential commercial applications.
Q & A
Q. Methodological Answer :
- NMR : ¹⁹F NMR (δ ≈ -120 ppm for aromatic F) and ¹H NMR (tyrosine backbone signals) confirm regiochemistry.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+ ≈ 264.0 Da).
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98% required for biological assays) .
- Elemental Analysis : Validate halogen content (Br: ~30.3%; F: ~7.2%).
Advanced: How can conflicting data on this compound’s anti-thyroid activity be resolved?
Methodological Answer :
Discrepancies in bioactivity studies often arise from:
- Purity Variability : Impurities (e.g., unreacted tyrosine) may skew results. Validate via HPLC and LC-MS .
- Assay Conditions : Thyroid peroxidase (TPO) inhibition assays require precise pH (7.4) and iodide concentrations (50–100 µM).
- In Vivo vs. In Vitro Models : Use transgenic zebrafish embryos for thyroid disruption studies to bridge mechanistic gaps .
Advanced: What experimental designs are optimal for studying its mechanism in thyroid disruption?
Q. Methodological Answer :
- Dose-Response Studies : Test 0.1–100 µM in FRTL-5 rat thyroid cells to establish IC₅₀ for TPO inhibition.
- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track thyroid uptake .
- Molecular Dynamics Simulations : Model interactions with TPO’s active site (PDB: 1XGX) to identify halogen-binding motifs .
Q. Methodological Answer :
- Storage Conditions : -20°C in amber vials under argon to prevent photodegradation and oxidation.
- Stability Monitoring : Monthly HPLC checks for decomposition products (e.g., debrominated derivatives).
- Buffer Compatibility : Avoid phosphate buffers (risk of halogen exchange); use Tris-HCl (pH 7.4) .
Advanced: What strategies mitigate challenges in isotopic labeling for metabolic tracking?
Q. Methodological Answer :
- ¹⁸F Radiolabeling : Use nucleophilic aromatic substitution with K¹⁸F/K222 in DMSO at 120°C (60% radiochemical yield).
- Metabolite Profiling : LC-MS/MS to identify urinary metabolites (e.g., sulfated conjugates) in rodent models .
- Quenching Artifacts : Add ascorbic acid (1 mM) to biological samples to prevent radical-mediated degradation .
Basic: What safety protocols are essential when handling this compound?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine/fluorine vapors.
- First Aid : In case of skin contact, wash with 10% NaHCO₃ solution; consult SDS (CAS 369-95-9) for emergencies .
Advanced: How can computational modeling predict off-target effects of this compound?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina to screen against human protein databases (e.g., ChEMBL).
- QSAR Models : Correlate halogen position with thyroid vs. non-thyroid toxicity (R² > 0.85 for training sets) .
- ADMET Prediction : SwissADME to assess blood-brain barrier permeability (low risk: TPSA = 85 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
